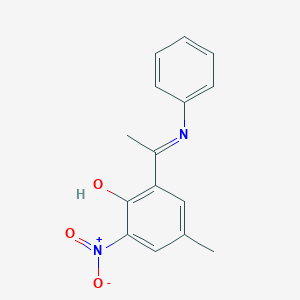![molecular formula C17H20O8 B14310955 Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate CAS No. 111508-05-5](/img/structure/B14310955.png)
Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetic acid (NAA) is a colorless solid that dissolves in organic solvents. It features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene . As a synthetic plant hormone in the auxin family, NAA plays a crucial role in horticulture, plant tissue culture, and vegetative propagation from stem and leaf cuttings.
準備方法
Synthetic Routes::
- NAA can be synthesized through various methods, including the reaction of naphthalene with chloroacetic acid or its esters.
- Another route involves the reaction of naphthalene with chloroacetyl chloride followed by hydrolysis to yield NAA.
- Industrial production typically involves the chlorination of naphthalene followed by carboxylation using sodium hydroxide and carbon dioxide.
化学反応の分析
Reactions::
- NAA undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and oxidizing agents.
- Oxidation of NAA can yield naphthoic acid derivatives.
- Reduction leads to 1-naphthylacetic acid.
科学的研究の応用
NAA finds applications in:
Horticulture: As a rooting agent and for vegetative propagation.
Plant Tissue Culture: For in vitro plant growth.
Cellulose Fiber Formation: When paired with gibberellic acid, NAA enhances cellulose fiber production.
Fruit Retention: Prevents premature fruit dropping.
作用機序
- NAA acts as an auxin, influencing plant growth and development.
- It interacts with specific receptors, modulating gene expression and cell elongation pathways.
類似化合物との比較
- NAA’s uniqueness lies in its carboxylmethyl group and specific position on the naphthalene ring.
- Similar compounds include indole-3-acetic acid (IAA) and other synthetic auxins.
Remember that NAA, like all auxins, can be toxic to plants at high concentrations. In the United States, products containing NAA require registration with the Environmental Protection Agency (EPA) as pesticides
特性
CAS番号 |
111508-05-5 |
|---|---|
分子式 |
C17H20O8 |
分子量 |
352.3 g/mol |
IUPAC名 |
acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C13H12O4.2C2H4O2/c1-8(14)17-11-7-6-9-4-2-3-5-10(9)12(11)13(15)16;2*1-2(3)4/h2-7,13,15-16H,1H3;2*1H3,(H,3,4) |
InChIキー |
VMUHMWKTHOWPSB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


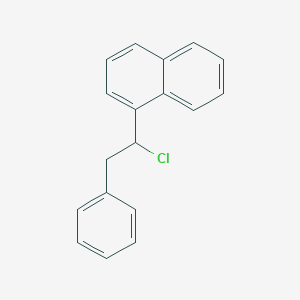
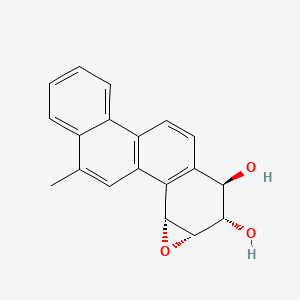
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
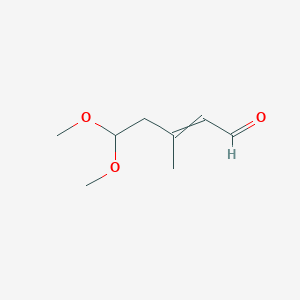
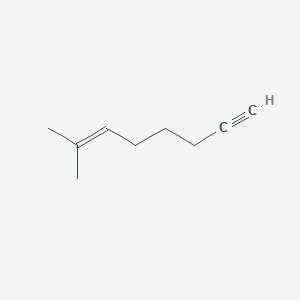
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
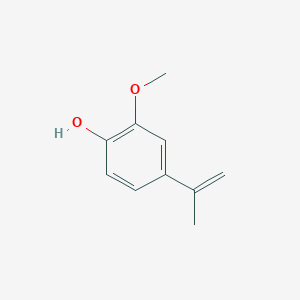
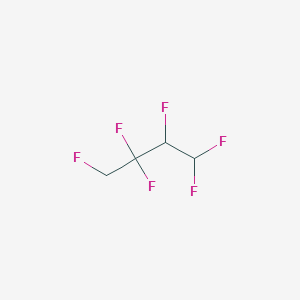
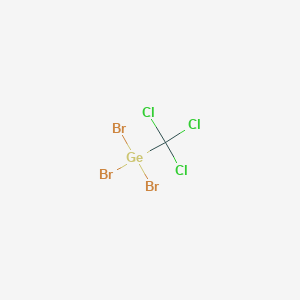
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
